molecular formula C18H12N4S B253933 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE

2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE

Cat. No.: B253933
M. Wt: 316.4 g/mol
InChI Key: GWLWDUZAWRBMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE is a complex organic compound that features a triazoloquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE typically involves the following steps:

    Formation of the Triazoloquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The triazoloquinoline core is then reacted with a thiol compound to introduce the thioether linkage.

    Benzonitrile Introduction: The final step involves the reaction of the intermediate with a benzonitrile derivative under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE involves its interaction with biological macromolecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE is unique due to its specific combination of a triazoloquinoline core with a thioether and benzonitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H12N4S

Molecular Weight

316.4 g/mol

IUPAC Name

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)benzonitrile

InChI

InChI=1S/C18H12N4S/c19-11-14-6-1-2-7-15(14)12-23-18-21-20-17-10-9-13-5-3-4-8-16(13)22(17)18/h1-10H,12H2

InChI Key

GWLWDUZAWRBMNS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC4=CC=CC=C4C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC4=CC=CC=C4C#N

Origin of Product

United States

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